N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a methoxyisoquinoline group linked via a thioacetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of 5-Methoxyisoquinoline: This involves the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal.
Thioacetamide Linkage: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the 5-methoxyisoquinoline derivative using thioacetic acid under basic conditions, followed by oxidation to form the thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzo[d][1,3]dioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide serves as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology
This compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the study of enzyme interactions and receptor binding assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the thioacetamide linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)acetamide: Lacks the thioacetamide and methoxyisoquinoline groups, resulting in different chemical properties and biological activities.
2-(benzo[d][1,3]dioxol-5-ylthio)acetamide: Similar thioacetamide linkage but lacks the methoxyisoquinoline group.
5-Methoxyisoquinoline derivatives: Compounds with similar isoquinoline structures but different substituents.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is unique due to its combination of the benzo[d][1,3]dioxole and methoxyisoquinoline moieties linked by a thioacetamide bridge. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-15-4-2-3-14-13(15)7-8-20-19(14)26-10-18(22)21-12-5-6-16-17(9-12)25-11-24-16/h2-9H,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWGVDKPINZNGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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